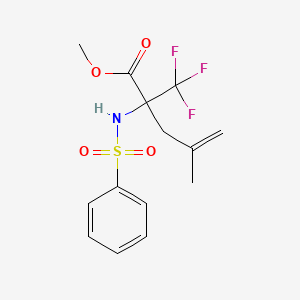![molecular formula C23H24N6O3S B15007344 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone](/img/structure/B15007344.png)
2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[1-(2H-1,3-benzodioxol-5-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-1-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl}ethan-1-one is a complex organic molecule that features a combination of benzodioxole, tetrazole, and pyridoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling. One common method involves the use of Pd-catalyzed C-N cross-coupling reactions to form the tetrazole and pyridoindole structures . The benzodioxole moiety can be introduced via a copper-catalyzed coupling reaction . The final step often involves the formation of the ethanone linkage under basic conditions using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the coupling reactions and automated purification systems to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Conditions involving such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones from the benzodioxole moiety.
Reduction: Formation of alcohols from the ketone group.
Substitution: Formation of substituted tetrazoles.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tubulin polymerization.
Industry: Potential use in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of this compound, particularly in its anticancer applications, involves the inhibition of tubulin polymerization . This leads to the disruption of microtubule dynamics, causing cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin protein and associated pathways involved in cell division.
類似化合物との比較
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one
Uniqueness
This compound is unique due to its combination of benzodioxole, tetrazole, and pyridoindole moieties, which confer specific biological activities not commonly found in other compounds. Its ability to inhibit tubulin polymerization makes it a promising candidate for anticancer drug development.
特性
分子式 |
C23H24N6O3S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone |
InChI |
InChI=1S/C23H24N6O3S/c1-14-3-5-18-16(9-14)17-11-27(2)8-7-19(17)28(18)22(30)12-33-23-24-25-26-29(23)15-4-6-20-21(10-15)32-13-31-20/h3-6,9-10,17,19H,7-8,11-13H2,1-2H3 |
InChIキー |
NJOVNBSOIMLIGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B15007288.png)
![6,7-Diethoxy-1-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15007292.png)
![1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B15007293.png)
![N-[2-(1-adamantyloxy)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B15007309.png)
![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide](/img/structure/B15007316.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15007323.png)
![6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007332.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15007338.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007352.png)
![5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15007358.png)
